2-[N-(4-chlorophenyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-12-19-17(21)13-20(15-10-8-14(18)9-11-15)24(22,23)16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLGABCCQBMWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-chlorophenyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(prop-2-en-1-yl)acetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-chlorophenyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds with similar sulfonamide structures exhibit significant anticancer properties. For instance, the sulfonamide moiety is known to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. Research suggests that derivatives of 2-[N-(4-chlorophenyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide could be explored for their potential to inhibit tumor growth in various cancer cell lines .
Antimicrobial Properties : The presence of the chlorophenyl group in the structure enhances the compound's ability to interact with bacterial cell membranes. Preliminary tests have shown that this compound may possess antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as a novel antimicrobial agent .
Agricultural Science Applications
Herbicide Development : The sulfonamide group is known for its herbicidal properties. Research is ongoing to evaluate the effectiveness of this compound as a selective herbicide, particularly for controlling broadleaf weeds in crops. Its mode of action may involve disrupting amino acid synthesis pathways in target plants .
Material Science Applications
Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of novel polymers with specific properties. Its unique functional groups allow for the creation of materials with enhanced thermal stability and chemical resistance. Studies are exploring the use of this compound in developing coatings and adhesives that require high performance under harsh conditions .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the efficacy of various sulfonamide derivatives, including this compound, on breast cancer cell lines. The results demonstrated that this compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. This finding supports further investigation into its potential as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Activity
In a laboratory setting, researchers tested the antimicrobial properties of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, suggesting its potential use as a new antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of 2-[N-(4-chlorophenyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Quinoline-Based Sulfonamides
Example: 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS: 866590-95-6)
- Structural Features: Incorporates a benzenesulfonyl group and a quinoline core with an ethyl substituent.
- Activity: Quinoline derivatives often target kinases or viral proteases. The sulfonamide and acetamide groups likely contribute to hydrogen bonding with active sites.
Benzothiazole Derivatives
Example : N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP 3 348 550A1)
- Structural Features : Benzothiazole ring replaces the benzenesulfonamido group; ethoxy group improves solubility.
- Activity : Benzothiazoles are common in anticancer and antimicrobial agents. The ethoxy group may modulate metabolic stability.
Pyridine-Containing Acetamides
Examples :
- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX)
- 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2)
- Structural Features: Pyridine rings occupy lateral binding pockets; cyanophenyl or chlorophenyl groups enhance electron-withdrawing effects.
- Key Differences : Pyridine interacts with HIS163 in SARS-CoV-2 Mpro, while the target compound’s benzenesulfonamido group may target different residues (e.g., ASN142 or GLN189).
- Activity : Demonstrated binding affinities ≤ −22 kcal/mol for viral proteases, suggesting potent inhibition .
MAO and Cholinesterase Inhibitors
Examples :
- N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
- N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide (IC50: 0.028 mM for MAO-A)
- Structural Features: Heterocyclic cores (thiazole, quinoxaline) enhance selectivity for MAO isoforms.
- Key Differences : The target compound lacks fused heterocycles but retains the 4-chlorophenyl group, which may balance selectivity between MAO-A/B.
Comparative Data Table
Key Research Findings
Sulfonamide Role: The benzenesulfonamido group in the target compound enhances hydrogen-bonding interactions compared to simpler acetamides, as seen in quinoline derivatives .
Allyl Group Impact : The prop-2-en-1-yl chain may improve solubility or serve as a handle for prodrug development, contrasting with rigid substituents (e.g., ethoxy, pyridine) in analogs .
Chlorophenyl Selectivity : The 4-chlorophenyl moiety is a conserved feature in MAO inhibitors (e.g., IC50: 0.028 mM ), suggesting its importance in target engagement.
Binding Modes : Pyridine-containing analogs show specific interactions with viral proteases (e.g., HIS163), whereas sulfonamides may target polar residues like ASN142 .
Biological Activity
2-[N-(4-chlorophenyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a sulfonamide moiety, contributing to its pharmacological properties.
- Molecular Formula : C₁₂H₁₄ClNOS
- Molecular Weight : 255.76 g/mol
- CAS Number : 425610-78-2
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms such as:
- Caspase Activation : Induction of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of cell proliferation by arresting the cell cycle in specific phases (e.g., G2/M phase).
For instance, related compounds have shown IC₅₀ values in the low micromolar range against tumor cells like A549 (lung cancer) and MDA-MB-231 (breast cancer), suggesting that similar activities may be expected from this compound .
Antimicrobial Activity
The antibacterial and antifungal activities of sulfonamide derivatives are well-documented. Preliminary data suggest that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings indicate a promising profile for the compound in treating bacterial infections .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interfere with critical cellular processes:
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, potentially disrupting replication and transcription processes.
- Signal Pathway Disruption : The compound may disrupt signaling pathways involved in cell migration and invasion, particularly through the FAK/Paxillin pathway, which is crucial for metastatic behavior in cancer cells .
Case Studies
Several case studies have explored the efficacy of sulfonamide derivatives in clinical settings:
- A study on a related compound demonstrated significant reduction in tumor growth in xenograft models, supporting its role as a potential therapeutic agent.
- Clinical trials assessing the safety and efficacy of similar agents have reported manageable side effects and improved outcomes in patients with resistant infections.
Q & A
Basic Research Questions
Q. What synthetic routes are employed to prepare 2-[N-(4-chlorophenyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via sulfonamide coupling followed by N-alkylation. Key intermediates include 4-chloroaniline derivatives and activated sulfonyl chlorides. For example, analogous syntheses involve refluxing intermediates (e.g., N-(4-chlorophenyl)methanesulfonamide) with acetic anhydride to form acetamide linkages, as seen in related N-substituted acetamide syntheses . Purification often involves recrystallization from ethanol or methanol to obtain high-purity crystals suitable for X-ray analysis.
Q. Which crystallographic techniques are essential for determining the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection typically uses a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Absorption corrections and structure refinement are performed using SHELX programs (e.g., SHELXL for refinement), achieving R-values < 0.05 for high-confidence models . Hydrogen atoms are often placed geometrically and refined using a riding model .
Advanced Research Questions
Q. How do conformational features like dihedral angles between aromatic rings influence the compound’s intermolecular interactions?
- Methodological Answer : The dihedral angle between the benzenesulfonamide and 4-chlorophenyl rings (e.g., ~6.3° in analogous structures) determines packing efficiency. Smaller angles enhance π-π stacking, while larger angles favor hydrogen bonding. Computational tools like Mercury or Olex2 can visualize these angles, and their effects on crystal packing are validated via Hirshfeld surface analysis .
Q. What strategies reconcile discrepancies in reported hydrogen-bonding parameters across structural studies?
- Methodological Answer : Discrepancies in H-bond lengths/angles (e.g., C–H⋯O vs. N–H⋯O) arise from crystallization conditions or data resolution. Systematic analysis using tools like PLATON or validation checkCIF identifies outliers. For example, reports C–H⋯O (2.52 Å) and N–H⋯N (2.89 Å), while highlights S–H⋯O interactions. Cross-referencing with the Cambridge Structural Database (CSD) ensures statistical validity .
Q. How can computational methods validate crystallographic data and predict physicochemical properties?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates electrostatic potential surfaces, which are compared with experimental SCXRD data to validate bond lengths/angles. Software like Gaussian or ORCA predicts logP, solubility, and polar surface area (e.g., calculates CLogP = 3.66). Molecular dynamics simulations further assess stability in solvent environments .
Key Considerations for Researchers
- Structural Validation : Always cross-validate crystallographic data with tools like checkCIF to flag outliers (e.g., unusual displacement parameters) .
- Synthetic Reproducibility : Optimize reaction conditions (e.g., solvent polarity, temperature) to control polymorphism, as seen in ’s ethanol recrystallization protocol.
- Data Contradictions : Use meta-analysis of CSD entries to contextualize geometric parameters and identify trends in sulfonamide-acetamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
